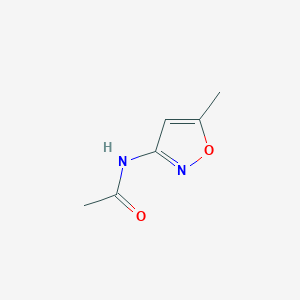

N-(5-methylisoxazol-3-yl)acetamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-6(8-10-4)7-5(2)9/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYZUESBPHQWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337100 | |

| Record name | N-(5-methylisoxazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13223-74-0 | |

| Record name | N-(5-methylisoxazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of the Isoxazole Ring

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in organic synthesis and pharmaceutical chemistry. rsc.orgbohrium.comijpcbs.com Its unique structural and electronic properties make it a valuable component in the design of biologically active molecules. researchgate.net The isoxazole moiety is found in a number of commercially available drugs, highlighting its importance in medicinal chemistry. nih.govresearchgate.net

Acetamide Scaffolds: a Staple in Pharmaceutical Design

The acetamide (B32628) group (-NHCOCH₃) is a fundamental structural motif frequently incorporated into the design of active pharmaceutical ingredients (APIs). nih.gov Its prevalence is due to its ability to form hydrogen bonds, a key interaction for molecular recognition at biological targets. This feature allows acetamide-containing compounds to bind effectively to enzymes and receptors, thereby eliciting a pharmacological response.

Furthermore, the acetamide scaffold can influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability. For instance, the incorporation of an acetamide group can enhance a compound's resistance to enzymatic degradation. A well-known example of an acetamide-containing drug is paracetamol, one of the most widely used analgesic and antipyretic agents globally. nih.gov The continued interest in acetamide derivatives is driven by the ongoing search for new therapeutic agents with improved efficacy and safety profiles. nih.gov

N 5 Methylisoxazol 3 Yl Acetamide: a Central Synthon for Functionalized Derivatives

N-(5-methylisoxazol-3-yl)acetamide serves as a crucial starting material, or synthon, for the synthesis of a diverse range of more complex molecules. Its structure offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships. The isoxazole (B147169) ring can be further functionalized, and the acetamide (B32628) group can be altered or used as a linking moiety to introduce other chemical entities.

For example, the amino group of the parent compound, 3-amino-5-methylisoxazole (B124983), is a key intermediate in the synthesis of various derivatives. sigmaaldrich.com Research has demonstrated the synthesis of a series of N-(5-methyl-isoxazol-3-yl) benzenesulfonamide (B165840) derivatives, which were investigated for their biological activity. nih.gov This highlights the utility of the N-(5-methylisoxazol-3-yl) core in generating libraries of compounds for screening and lead optimization in drug discovery programs. The synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide further illustrates the potential of this scaffold as a precursor for a variety of disubstituted benzoxazoles. mdpi.comresearchgate.net

Historical Context and Modern Day Relevance of Isoxazole Acetamide Conjugates

Foundational Synthetic Routes to this compound

The traditional synthesis of this compound is typically achieved through a two-stage process: the initial construction of the 3-amino-5-methylisoxazole core, followed by the acetylation of the exocyclic amino group to yield the final amide product.

Strategic Approaches to Isoxazole Ring Construction

The formation of the isoxazole ring is a critical step, with the 1,3-dipolar cycloaddition reaction being one of the most fundamental and widely employed methods. wikipedia.orgresearchgate.net This reaction typically involves a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, like an alkyne or alkene, to construct the five-membered heterocyclic ring. wikipedia.org For the synthesis of 5-methyl substituted isoxazoles, a terminal alkyne like propyne (B1212725) can be reacted with a nitrile oxide. The regioselectivity of the cycloaddition can sometimes be low, leading to mixtures of products. youtube.com

Another prominent method involves the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound. researchgate.net For instance, the condensation of ethyl acetoacetate (B1235776) with hydroxylamine hydrochloride is a common pathway to produce isoxazol-5(4H)-one derivatives, which can be further modified. nih.gov

Optimized Acetylation Protocols for Amide Formation

Once the 3-amino-5-methylisoxazole precursor is obtained, the final step is the formation of the acetamide linkage. This is a standard transformation in organic synthesis. Acetylation of the primary amino group can be readily achieved using various acetylating agents. Common reagents for this purpose include acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acid byproduct.

For example, a general procedure would involve dissolving 3-amino-5-methylisoxazole in a suitable solvent, followed by the dropwise addition of the acetylating agent. The reaction is often performed at reduced temperatures to control its exothermicity. The workup typically involves quenching the reaction with water and extracting the product. While specific conditions for this compound are not extensively detailed in the provided literature, the synthesis of analogous structures like N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide involves treating the corresponding aminobenzisoxazole derivative with an acetylating agent in a suitable solvent system. mdpi.comresearchgate.net

Precursor Derivatization and Subsequent Cyclization Techniques

An alternative to constructing the isoxazole ring first is to build it from acyclic precursors that already contain some of the required functionality. A patented method for producing 3-amino-5-methylisoxazole involves a multi-step sequence starting from common raw materials like ethyl acetate (B1210297) and acetonitrile (B52724). google.com In this process, these starting materials are reacted in the presence of a metal base (such as NaH, n-BuLi, or LDA) to form acetoacetonitrile. This intermediate is then reacted with p-toluenesulfonyl hydrazide to create a hydrazone. The final ring-closing step is achieved by reacting the hydrazone with hydroxylamine hydrochloride under alkaline conditions to yield 3-amino-5-methylisoxazole. google.com

Another patented approach reacts nitrile compounds, such as 2-bromocrotononitrile or tetrolonitrile, with hydroxyurea (B1673989) in the presence of an alkali metal hydroxide (B78521) to form 3-amino-5-methylisoxazole. google.com These methods focus on creating the key intermediate, 3-amino-5-methylisoxazole, which is then available for the subsequent acetylation to form the target compound. sigmaaldrich.comsigmaaldrich.comnih.gov

Modern Innovations in Derivatization Strategies

Recent advancements in synthetic chemistry have focused on improving the efficiency, reaction times, and environmental footprint of isoxazole synthesis. These modern techniques are applicable to the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. The application of microwave irradiation can significantly reduce reaction times from hours to minutes. nih.govnih.gov In the context of isoxazole synthesis, microwave heating has been successfully employed for cycloaddition reactions. For instance, the synthesis of various heterocyclic compounds, including those with scaffolds similar to isoxazoles, has been shown to be more efficient under microwave conditions. nih.gov This methodology offers a rapid and effective way to produce libraries of isoxazole derivatives for further studies.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Formamidine Synthesis | Refluxing for several hours | 140 °C for 10 min | nih.gov |

| Cyclization to Dihydro-azapurines | Heating for extended periods | 180 °C for 30 min | nih.gov |

| Pyrazoline Synthesis | Conventional heating | Microwave irradiation | nih.gov |

Green Chemistry Principles in the Synthesis of Isoxazole Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In isoxazole synthesis, this has led to the development of more environmentally friendly protocols. nih.gov

One approach is the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. nih.govresearchgate.net The synthesis of 3,4,5-trisubstituted isoxazoles has been demonstrated in aqueous media at room temperature, providing a fast and green route to these compounds. nih.gov Another green strategy involves the use of biodegradable catalysts. For example, agro-waste extracts, such as water extract of orange fruit peel ash (WEOFPA), have been used as efficient catalysts for the synthesis of isoxazole-5(4H)-ones under solvent-free conditions or in green solvents like glycerol. nih.gov Similarly, tartaric acid has been employed as a catalyst in aqueous media for the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones. researchgate.net Mechanochemistry, such as ball-milling, has also been utilized for the solvent-free synthesis of 3,5-isoxazoles. nih.gov These methods not only reduce the environmental impact but can also simplify work-up procedures and lead to high yields. preprints.org

Table 2: Examples of Green Catalysts and Conditions for Isoxazole Synthesis

| Catalyst/Medium | Reaction | Advantages | Reference |

| Water Extract of Orange Fruit Peel Ash (WEOFPA)/Glycerol | Condensation of hydroxylamine hydrochloride, ethyl acetoacetate, and aldehydes | Eco-friendly, inexpensive, high yields (86-92%) | nih.gov |

| Tartaric Acid/Water | Reaction of aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride | Atom efficient, short reaction time, easy work-up | researchgate.net |

| Cu/Al2O3/Ball-milling | 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides | Solvent-free, scalable, recyclable catalyst | nih.gov |

| Water/DIPEA | [3+2] cycloaddition of nitrile oxides and 1,3-dicarbonyls | Fast (1-2 hours at RT), environmentally friendly | nih.gov |

Catalytic Methods for Selective Bond Formation

The construction of the isoxazole ring, the core of this compound, benefits greatly from modern catalytic methods that ensure high regioselectivity and yield. A common and powerful strategy is the [3+2] dipolar cycloaddition between an alkyne and a nitrile oxide. Catalysts, particularly copper(I), play a crucial role in controlling the regioselectivity of this reaction, leading predominantly to the formation of 3,5-disubstituted isoxazoles.

Green chemistry principles have spurred the development of more sustainable catalytic systems. For instance, amine-functionalized cellulose (B213188) has been employed as a heterogeneous catalyst for the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones from β-keto esters, hydroxylamine hydrochloride, and various aldehydes. mdpi.com This method proceeds efficiently in water at room temperature, offering high yields, simple work-up, and catalyst recyclability. mdpi.com Similarly, organic catalysts like tartaric acid have been successfully used for the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones in aqueous media, providing an eco-friendly alternative to traditional methods. researchgate.net

The synthesis of the precursor, 3-amino-5-methylisoxazole, can be achieved through a multi-step process starting from readily available materials like ethyl acetate and acetonitrile. google.com This pathway involves the formation of acetyl acetonitrile, followed by a reaction with p-toluenesulfonyl hydrazide to create a hydrazone, which is then cyclized with hydroxylamine under basic conditions to yield the desired amino-isoxazole. google.com

Synthesis of Complex this compound Conjugates

To explore new chemical space and biological activities, the this compound scaffold is often conjugated with other heterocyclic systems. These hybrid molecules combine the structural features of each component, potentially leading to synergistic effects.

Integration with Quinazoline (B50416) Derivatives

The quinazoline nucleus is a prominent scaffold in medicinal chemistry. Its integration with the N-(5-methylisoxazol-3-yl) moiety has led to the development of novel, complex structures. A key synthetic strategy involves building the quinazoline ring system first, followed by its linkage to a pre-functionalized isoxazole derivative.

For example, a hybrid molecule containing quinazolinone, sulfonamide, and isoxazole moieties was synthesized starting from 2-amino-3,5-diiodobenzoic acid. This initial material undergoes acetylation and subsequent ring-closure to form the diiodo-quinazolinone core. This intermediate is then coupled with N-(5-methylisoxazol-3-yl)benzenesulfonamide to yield the final conjugate. General synthetic routes to quinazolinone acetamide derivatives often involve the alkylation of a quinazolinone precursor with a suitable acetamide side chain. nih.govgoogle.com

A representative synthesis is that of 4-(6,8-Diiodo-7-methyl-4-oxoquinazolin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide .

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Amino-3,5-diiodobenzoic acid | Acetylation/Benzoylation | Acetylated/Benzoylated intermediate |

| 2 | Intermediate from Step 1 | Ring closure reaction | 6,8-Diiodo-2,7-dimethyl-4H-3,1-benzoxazin-4-one |

| 3 | Intermediate from Step 2 | 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide | 4-(6,8-Diiodo-7-methyl-4-oxoquinazolin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide |

Incorporation of Sulfonamide Moieties

The sulfonamide group is a well-known pharmacophore, and its combination with the N-(5-methylisoxazol-3-yl) core is exemplified by the widely used antibiotic sulfamethoxazole (B1682508), which is 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide. The synthesis of such conjugates typically involves the reaction of a substituted sulfonyl chloride with 3-amino-5-methylisoxazole.

Further derivatization of the sulfamethoxazole scaffold has led to a variety of complex hybrids. For instance, a series of N-(5-methyl-isoxazol-3-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives were synthesized. nih.gov This involved reacting sulfamethoxazole with various substituted phenyl isocyanates. Another approach involves using sulfamethoxazole as a building block for creating more complex structures, such as 4-thiazolidinone (B1220212) hybrids, through cyclocondensation reactions with aryl aldehydes and mercaptoacetic acid. researchgate.netresearchgate.net

Below is a table summarizing the synthesis of representative sulfonamide derivatives.

| Compound Class | Synthetic Approach | Key Reactants |

| Phenylureido benzenesulfonamides | Reaction of the amino group of sulfamethoxazole with an isocyanate | Sulfamethoxazole, Substituted phenyl isocyanate |

| Thiazolidinone Hybrids | Cyclocondensation reaction | Sulfamethoxazole, Aryl aldehyde, Mercaptoacetic acid researchgate.net |

Formation of Tetrazole-Linked Derivatives

Tetrazoles are often used as bioisosteric replacements for carboxylic acid groups. The most common method for their synthesis is the [3+2] cycloaddition of a nitrile with an azide (B81097), often catalyzed by metal salts. To create a tetrazole-linked derivative of this compound, a synthetic route would typically involve preparing a derivative of the parent compound that contains a nitrile group. This nitrile-functionalized intermediate can then be reacted with an azide source, such as sodium azide, to form the tetrazole ring. For instance, a haloalkyl-substituted this compound could be converted to a nitrile via nucleophilic substitution with cyanide, followed by cycloaddition with sodium azide to yield the final tetrazole conjugate.

Conjugation with Oxadiazole Systems

The 1,2,4- and 1,3,4-oxadiazole (B1194373) rings are important heterocycles in medicinal chemistry. Conjugates of this compound with oxadiazole systems can be synthesized through several established routes. One common method for forming a 1,2,4-oxadiazole (B8745197) ring is the cyclization of an O-acyl amidoxime (B1450833) intermediate. nih.gov This can be achieved by reacting a compound containing an amidoxime group with an acid anhydride. nih.gov

Alternatively, 1,3,4-oxadiazoles can be prepared from hydrazide precursors. For example, a derivative of this compound containing a carboxylic acid function could be converted to the corresponding hydrazide. This hydrazide can then be cyclized with various reagents, such as triethyl orthoformate or carbon disulfide, to yield the 1,3,4-oxadiazole ring. Another method involves reacting a hydrazide with an aldehyde to form an acylhydrazone, which is then oxidatively cyclized. A patent describes the synthesis of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole, which can then be used to alkylate an amine-containing molecule. google.com

A plausible synthetic pathway is outlined below:

Preparation of Hydrazide: Convert a carboxyl-functionalized this compound derivative to its corresponding acid chloride, followed by reaction with hydrazine (B178648) hydrate.

Formation of Acylhydrazone: Condense the hydrazide with an appropriate aldehyde.

Oxidative Cyclization: Treat the resulting acylhydrazone with an oxidizing agent like chloramine-T or iodine to induce cyclization to the 1,3,4-oxadiazole ring.

Synthesis of Pyrazole (B372694) and Triazine Hybrids

Hybrid molecules incorporating pyrazole and triazine rings have attracted significant interest. The synthesis of these complex structures often relies on a modular approach. A common strategy for creating pyrazole-triazine hybrids involves the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, which is subsequently cyclized to form the pyrazole ring. nih.gov

To generate a hybrid with this compound, one could start with an acetyl-functionalized derivative of the target compound. This acetyl derivative would undergo a Claisen-Schmidt condensation with an aldehyde-bearing triazine ring to form the corresponding chalcone. This triazine-chalcone intermediate is then reacted with hydrazine or a substituted hydrazine in a cyclocondensation reaction to construct the pyrazole ring, yielding the final hybrid molecule. nih.gov

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Claisen-Schmidt Condensation | Acetyl-functionalized this compound, Aldehyde-functionalized triazine | Chalcone intermediate |

| 2 | Cyclocondensation | Chalcone intermediate, Hydrazine hydrate | Pyrazole-Triazine hybrid of this compound |

This modular approach allows for the generation of a diverse library of hybrid compounds by varying the substituents on both the triazine and the this compound starting materials.

Derivatization with Chromene and Pyridone Scaffolds

The fusion of this compound with other heterocyclic systems like chromenes and pyridones can lead to novel compounds with unique three-dimensional structures.

Pyridone Scaffolds: The synthesis of pyridin-2-one derivatives incorporating the isoxazole moiety has been achieved through reactions with dehydroacetic acid (DHA). researchgate.net DHA serves as a versatile precursor for generating various heterocyclic systems. researchgate.net For instance, a synthetic pathway involves the reaction of 2-chloro-N-(3-methylisoxazol-5-yl)acetamide with compounds derived from DHA. researchgate.net This approach allows for the regioselective synthesis of pyridine-2-one derivatives. researchgate.net

While specific examples detailing the direct condensation of this compound with preformed chromene scaffolds are not extensively documented in the reviewed literature, the Knoevenagel condensation of 2,4-thiazolidinedione (B21345) with chromene-3-carbaldehydes demonstrates a viable strategy for linking heterocyclic systems. nih.gov This suggests a potential route for future synthesis of chromene-isoxazole hybrids.

Introduction of Thiazolidinone and Azetidinone Rings

The incorporation of four-membered (azetidinone) and five-membered (thiazolidinone) heterocyclic rings onto the this compound framework is a key strategy for creating structurally diverse molecules. These moieties are known building blocks in medicinal chemistry. nih.govnih.gov

Thiazolidinone Ring Synthesis: A common method for constructing the 4-thiazolidinone ring involves the cyclocondensation of a Schiff base with a mercapto-containing acid. A well-documented example is the synthesis of thiazolidinone hybrids from sulfamethoxazole, which contains the core 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide structure. researchgate.net The general three-step process is as follows:

Formation of a Schiff base (imine) by reacting the primary amine of the sulfonamide with various aromatic aldehydes.

Cyclocondensation of the resulting imine with mercaptoacetic acid (thioglycolic acid). researchgate.net

This reaction sequence yields the desired 2-aryl-3-(substituted-phenyl)-thiazolidin-4-one derivatives. researchgate.netekb.eg

The reaction is versatile, allowing for a wide range of substituents on the aromatic aldehyde, leading to a library of thiazolidinone derivatives. researchgate.netresearchgate.net

Table 1: Synthesis of Thiazolidinone Derivatives

| Precursor | Reagents | Product |

| Schiff base of Sulfamethoxazole | Mercaptoacetic acid | Sulfamethoxazole-4-thiazolidinone hybrid researchgate.net |

| Schiff base of N-substituted hydrazide | Ethyl thioglycolate, Piperidine | N-(4-oxo-2-arylthiazolidin-3-yl)acetamide derivative ekb.eg |

This table summarizes the general reagents used in the synthesis of thiazolidinone rings from relevant precursors.

Azetidinone Ring Synthesis: The azetidinone (β-lactam) ring can be synthesized via the [2+2] cycloaddition of a ketene (B1206846) with an imine (Staudinger synthesis). A representative synthesis starts from a precursor like sulfisoxazole (B1682709) [4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzensulfonamide], which is structurally related to the target compound. nih.gov

A Schiff base is first formed by condensing an amino-functionalized precursor with an aromatic aldehyde. nih.gov

The imine is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine. nih.gov The base deprotonates the imine, and the subsequent reaction with chloroacetyl chloride generates a ketene in situ, which undergoes cycloaddition to form the 3-chloro-2-azetidinone ring. nih.gov

This method provides access to a variety of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl) derivatives. nih.gov

Knoevenagel Condensation for α-Cyano Cinnamides

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, typically involving the reaction of an active methylene (B1212753) compound with a carbonyl group of an aldehyde or ketone. sciensage.inforesearchgate.net This reaction is widely used to synthesize α,β-unsaturated compounds, including α-cyano cinnamides.

The general mechanism involves a base-catalyzed deprotonation of the active methylene compound to form a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde, followed by a dehydration step to yield the final condensed product. sciensage.info

For the synthesis of α-cyano cinnamides derived from this compound, a precursor such as 2-cyano-N-(5-methylisoxazol-3-yl)acetamide would be required. This molecule contains the necessary active methylene group (a CH₂ group flanked by cyano and carbonyl groups). The reaction would proceed as follows:

Reactants: 2-cyano-N-(5-methylisoxazol-3-yl)acetamide and a substituted benzaldehyde.

Catalyst: A base catalyst, such as piperidine, triethylamine, or even enzymatic catalysts like lipase, can be used. researchgate.net

Conditions: The reaction is often carried out in a solvent like ethanol (B145695) or under solvent-free conditions, sometimes with microwave irradiation to accelerate the reaction. researchgate.net

The product is an α-cyano cinnamide derivative, specifically 2-cyano-3-aryl-N-(5-methylisoxazol-3-yl)acrylamide. The properties of the final product can be tuned by varying the substituents on the aromatic aldehyde. researchgate.netmdpi.com

Functionalization via Nucleophilic Substitution Reactions

The this compound scaffold can be functionalized through nucleophilic substitution reactions, typically by introducing a leaving group that can be displaced by a suitable nucleophile.

A common strategy involves preparing a haloacetamide derivative, such as 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. The chlorine atom serves as an effective leaving group, allowing for reaction with various nucleophiles. For example, the synthesis of N-(5-methylisoxazol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide is achieved by reacting 2-chloro-N-(5-methylisoxazol-3-yl)acetamide with a pyrimidine-thiol precursor. In this reaction, the sulfur atom of the thiol acts as the nucleophile, displacing the chloride to form a thioether linkage.

Similarly, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, an analogous compound, is highlighted as a valuable precursor for creating a series of 3,5-disubstituted benzisoxazoles through nucleophilic substitution at the chloromethyl group. mdpi.com This demonstrates the utility of chloromethylated isoxazole derivatives as platforms for further functionalization.

Polymerization Studies Involving this compound Monomers

The incorporation of the this compound moiety into polymer chains allows for the development of new materials with potentially unique thermal and chemical properties. This is achieved by first synthesizing a polymerizable monomer containing the isoxazole-acetamide unit.

A methacrylate (B99206) monomer containing the this compound group has been successfully synthesized. The monomer, named 2-[(5-methylisoxazol-3-yl)amino]-2-oxo-ethyl methacrylate (IAOEMA), was prepared through a nucleophilic substitution reaction.

The synthesis involves reacting 2-chloro-N-(5-methylisoxazol)acetamide with sodium methacrylate. The reaction is conducted in acetonitrile, and a phase-transfer catalyst, triethylbenzylammonium chloride (TEBAC), is used to facilitate the reaction between the organic-soluble chloro-acetamide and the methacrylate salt. The carboxylate anion of sodium methacrylate acts as the nucleophile, displacing the chloride ion to form an ester linkage, resulting in the desired IAOEMA monomer. The structure of the synthesized monomer was confirmed using FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy.

The synthesized IAOEMA monomer can undergo free-radical polymerization to form homopolymers and copolymers. Studies have detailed the copolymerization of IAOEMA with common vinyl monomers such as styrene (B11656) (ST) and methyl methacrylate (MMA).

The copolymerizations were carried out in a dimethylsulfoxide (DMSO) solution at 65°C, using 2,2'-azobisisobutyronitrile (AIBN) as the free-radical initiator. Copolymers with varying compositions were synthesized by altering the initial feed ratios of the monomers.

Table 2: Reactivity Ratios for the Copolymerization of IAOEMA (M₁) with Styrene (M₂) and Methyl Methacrylate (M₂) at 65°C

| Comonomer (M₂) | Method | r₁ (IAOEMA) | r₂ (Comonomer) | r₁ * r₂ |

| Styrene (ST) | Fineman-Ross | 0.23 ± 0.02 | 0.80 ± 0.04 | 0.184 |

| Kelen-Tudos | 0.22 | 0.79 | 0.174 | |

| Methyl Methacrylate (MMA) | Fineman-Ross | 0.40 ± 0.03 | 1.35 ± 0.05 | 0.540 |

| Kelen-Tudos | 0.39 | 1.34 | 0.523 | |

| Data sourced from Soykan C., et al., European Polymer Journal, 2003. |

The composition of the resulting copolymers was determined by analyzing their nitrogen content, which corresponds to the IAOEMA units. From these data, the monomer reactivity ratios (r₁ and r₂) were calculated using the Fineman-Ross and Kelen-Tudos methods. The reactivity ratios indicate that both styrene and methyl methacrylate are more reactive than the IAOEMA monomer (r₁ < 1 and r₂ > r₁). The product of the reactivity ratios (r₁ * r₂) for the IAOEMA-co-ST system is less than 1, suggesting a tendency towards random copolymerization with an inclination for alternation. For the IAOEMA-co-MMA system, the product is closer to 0.5, also indicating a statistical or random distribution of monomer units in the polymer chain.

Furthermore, the thermal properties of the copolymers were investigated. The glass transition temperatures (Tg) of the copolymers were found to increase as the mole fraction of the IAOEMA monomer in the polymer chain increased, indicating that the incorporation of the isoxazole-acetamide unit enhances the rigidity of the resulting polymer.

Analysis of Monomer Reactivity Ratios in Copolymerization

Monomer reactivity ratios, denoted as r₁ and r₂, describe the relative reactivity of a growing polymer chain's active center towards the two different monomers present in the reaction mixture. open.edu Specifically, r₁ is the ratio of the rate constant for the addition of monomer 1 to a growing chain ending in monomer 1 (k₁₁) to the rate constant for the addition of monomer 2 to the same chain (k₁₂). Conversely, r₂ is the ratio of the rate constant for the addition of monomer 2 to a growing chain ending in monomer 2 (k₂₂) to the rate constant for the addition of monomer 1 to that chain (k₂₁).

The values of these reactivity ratios can be used to predict the type of copolymer that will be formed:

Ideal Copolymerization (r₁r₂ = 1): The growing chain shows no preference for either monomer. The composition of the copolymer is determined by the feed ratio and the relative reactivities of the monomers. open.edu

Alternating Copolymerization (r₁ ≈ 0, r₂ ≈ 0): Each growing chain preferentially reacts with the other monomer. youtube.com This leads to a copolymer with a regular alternating structure.

Block Copolymerization (r₁ > 1, r₂ > 1): Both growing chains prefer to add their own monomer. This is rare in free-radical copolymerization. open.edu

Random Copolymerization: The arrangement of monomer units is statistically random. This occurs when r₁ and r₂ are close to 1 but not exactly 1.

The determination of monomer reactivity ratios typically involves carrying out a series of copolymerization reactions with varying initial monomer feed ratios. The composition of the resulting copolymers is then determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or elemental analysis. Graphical methods like the Fineman-Ross and Kelen-Tüdös methods, or computational programs like COPOINT, are then employed to calculate the reactivity ratios from the experimental data. sapub.orgmdpi.com

While direct data for this compound is unavailable, studies on analogous N-vinyl compounds, such as N-vinylpyrrolidone (NVP) and N-vinylacetamide, offer valuable insights. For instance, the copolymerization of NVP with various methacrylate and acrylate (B77674) monomers has been extensively studied.

Below are tables summarizing the monomer reactivity ratios for the copolymerization of N-vinylpyrrolidone (NVP), a structurally related N-vinyl compound, with different comonomers. These serve as illustrative examples of the data required for a comprehensive analysis of copolymerization behavior.

Table 1: Monomer Reactivity Ratios for Copolymerization of N-Vinylpyrrolidone (NVP, M₁) with Various Comonomers (M₂)

| Comonomer (M₂) | r₁ (NVP) | r₂ | Polymerization Conditions | Reference |

| Acrylic Acid (AA) | >1 | <1 | H₂O₂, Water, 45°C | sapub.org |

| Isobornyl Methacrylate (IBMA) | 0.292 | 2.673 | Free Radical, Bulk, 60°C | mdpi.comnih.gov |

| 3-(Trimethoxysilyl) propyl methacrylate (TMSPM) | 3.722 | 0.097 | BPO, Benzene | tsijournals.com |

Data presented is for illustrative purposes based on analogous compounds.

The data in Table 1 indicates that in the copolymerization of NVP and acrylic acid, the NVP reactivity ratio (r₁) is greater than that of acrylic acid (r₂), and the product of the two is less than one, suggesting a random distribution of monomers in the copolymer chain. sapub.org In the case of NVP and isobornyl methacrylate, the reactivity ratio of IBMA is significantly higher than that of NVP, indicating that IBMA is the more reactive monomer in this system. mdpi.comnih.gov For the copolymerization of NVP with 3-(trimethoxysilyl) propyl methacrylate, the reactivity of the TMSPM monomer is greater than that of NVP. tsijournals.com

Table 2: Monomer Reactivity Ratios for Copolymerization of N-vinylsuccinimide (M₁) with Butyl Acrylate (M₂)

| Solvent | r₁ | r₂ | r₁ * r₂ | Calculation Method |

| Dichloroethane | 0.15 | 1.12 | 0.168 | Not Specified |

| Dimethyl sulfoxide (B87167) (DMSO) | 0.09 | 2.01 | 0.181 | Not Specified |

| Acetic Acid (AA) | <1 | <1 | <1 | Not Specified |

This table is based on data for N-vinylsuccinimide, another N-vinyl monomer, and is for illustrative purposes. researchgate.net

The reactivity ratios for the copolymerization of N-vinylsuccinimide and butyl acrylate are influenced by the solvent used. researchgate.net In both dichloroethane and DMSO, the reactivity of butyl acrylate is higher. In acetic acid, both reactivity ratios are less than one, which would favor the formation of a copolymer with a more alternating structure. researchgate.net

The analysis of monomer reactivity ratios is a cornerstone for the design and synthesis of copolymers with tailored properties. For a novel monomer like this compound, a systematic study involving its copolymerization with various comonomers would be necessary to elucidate its reactivity and predict the structure of the resulting copolymers. Such research would be invaluable for unlocking the full potential of polymers derived from this compound.

Reaction Profiles: Oxidation, Reduction, and Substitution Pathways

The reactivity of this compound is characterized by pathways that target either the isoxazole ring or the acetamide side chain. The primary reaction types include reduction and substitution, with specific oxidation pathways being less commonly documented for this particular molecule but inferable from the general chemistry of isoxazoles.

Oxidation: While specific oxidation studies on this compound are not prevalent in the literature, the isoxazole ring is generally resistant to mild oxidizing agents. However, under strong oxidative conditions, cleavage of the ring can occur.

Reduction: The isoxazole ring is susceptible to reductive cleavage of the weak N-O bond. This is a key reaction pathway for isoxazoles, often leading to a variety of products depending on the reducing agent and the molecular framework. For instance, catalytic hydrogenation or reduction with reagents like iron in the presence of an ammonium (B1175870) salt can open the ring to form enaminones or other heterocyclic systems through a cascade mechanism. researchgate.net This reactivity suggests that the N-O bond in this compound is a primary site for reductive transformations.

Substitution: Substitution reactions can occur on the isoxazole ring. The C4 position of the isoxazole ring is susceptible to electrophilic substitution. In related 5-substituted isoxazoles, electrophilic attack, such as fluorination, has been observed to occur at the C4 position. researchgate.net Furthermore, the amino group of the core structure, 3-amino-5-methylisoxazole, which can be formed via hydrolysis of the acetamide, is known to participate as a primary amine in various multicomponent reactions. beilstein-journals.org

A summary of key reaction pathways is presented below:

| Reaction Type | Moiety Involved | Reagents/Conditions | Resulting Products/Intermediates |

| Reduction | Isoxazole Ring (N-O bond) | Fe/NH₄Cl, Catalytic Hydrogenation | Ring-opened intermediates (e.g., enaminones), which can lead to other heterocycles. researchgate.net |

| Substitution | Isoxazole Ring (C4-position) | Electrophilic agents (e.g., Selectfluor on related systems) | C4-substituted isoxazole derivatives. researchgate.net |

| Ring-Opening | Isoxazole Ring | Electrophilic Fluorinating Agents (e.g., Selectfluor) | Tertiary fluorinated carbonyl compounds (α-fluorocyanoketones). organic-chemistry.orgacs.org |

Detailed Mechanistic Investigations of Key Transformation Reactions

Mechanistic studies on isoxazole systems have primarily focused on ring-opening reactions, which represent their most significant transformation pathway.

One of the most extensively studied mechanisms is the electrophilic ring-opening fluorination. researchgate.netorganic-chemistry.orgacs.org This reaction proceeds through the following steps:

Electrophilic Attack: An electrophilic fluorinating agent, such as Selectfluor, attacks the isoxazole.

Deprotonation: This is followed by deprotonation, often at the C4 position. researchgate.net

N-O Bond Cleavage: The process culminates in the cleavage of the fragile N-O bond, leading to the formation of a ring-opened product.

Product Formation: In the case of fluorination, this cascade results in the formation of tertiary fluorinated carbonyl compounds, specifically α-fluorocyanoketones. organic-chemistry.orgacs.org

Another significant mechanistic pathway is the reductive ring-opening and closing cascade (ROCC). researchgate.net This mechanism is initiated by a reducing agent that cleaves the N-O bond. The resulting open-chain intermediate, often an enaminone, can then undergo intramolecular cyclization. The final product is dependent on the substituents present on the initial isoxazole ring, which can be strategically placed to direct the reaction toward desired heterocyclic structures like pyrroles or isoquinolines. researchgate.net The presence of bulky groups on the isoxazole ring can favor the ring-opening pathway over isomerization. researchgate.net

Stability and Degradation Pathways of the Isoxazole and Acetamide Moieties

Acetamide Moiety Stability: The acetamide linkage is susceptible to hydrolysis under both acidic and alkaline conditions. This cleavage represents a primary degradation pathway for the molecule, yielding acetic acid and the core amine, 3-amino-5-methylisoxazole (3A5MI).

Isoxazole Moiety Stability: The isoxazole ring is a stable aromatic heterocycle but possesses a labile N-O bond that is its key point of reactivity and degradation. researchgate.net As discussed, this bond can be cleaved under reductive conditions or by certain electrophiles.

The degradation of the key intermediate, 3A5MI, is influenced by several environmental factors, as detailed in the table below based on studies of its microbial degradation.

| Parameter | Condition | Effect on 3A5MI Degradation | Reference |

| Temperature | 20-40 °C | Optimal degradation observed between 30-35 °C. | mdpi.com |

| pH | Acidic to Alkaline | Degradation is favored in alkaline solutions. | mdpi.com |

| Oxygen | Aerobic vs. Anaerobic | Aerobic conditions are required for degradation by Nocardioides sp. N39. | mdpi.com |

| Concentration | Up to 100 mg/L | Degradation efficiency is high below this concentration. | mdpi.com |

This data indicates that while the initial hydrolysis of the acetamide group may occur readily, the subsequent breakdown of the resulting 3-amino-5-methylisoxazole core is more challenging and dependent on specific environmental conditions. mdpi.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR)

Proton NMR (¹H-NMR) spectroscopy for this compound is anticipated to reveal distinct signals corresponding to the different types of protons present in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of the protons.

The spectrum would likely display a singlet for the methyl protons (CH₃) attached to the isoxazole ring, typically appearing in the upfield region. Another singlet would correspond to the methyl protons of the acetamide group. The isoxazole ring also contains a single proton, which would present as a singlet. The amide proton (NH) signal is also expected, though its chemical shift can be broad and variable depending on the solvent and concentration.

Expected ¹H-NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Acetamide CH₃ | ~2.1 | Singlet |

| Isoxazole CH₃ | ~2.4 | Singlet |

| Isoxazole CH | ~6.5 | Singlet |

| Amide NH | Variable | Singlet (broad) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 NMR (¹³C-NMR) spectroscopy provides critical information about the carbon framework of this compound. The spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

The carbonyl carbon of the acetamide group is expected to have the most downfield chemical shift due to its deshielding environment. The carbons of the isoxazole ring will have characteristic shifts, with the carbon atoms bonded to nitrogen and oxygen appearing at different positions. The methyl carbons will appear in the upfield region of the spectrum.

Expected ¹³C-NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Acetamide CH₃ | ~24 |

| Isoxazole CH₃ | ~12 |

| Isoxazole CH | ~97 |

| Isoxazole C-N | ~158 |

| Isoxazole C-O | ~170 |

| Carbonyl C=O | ~169 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation. The key vibrational frequencies are associated with the amide and isoxazole moieties. A notable feature in the IR spectrum for a related compound, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, shows characteristic signals for the acetamide group, including NH stretching at 3300 cm⁻¹ and C=O stretching at 1611 cm⁻¹. mdpi.com

The FT-IR spectrum of this compound is expected to exhibit a strong absorption band corresponding to the C=O stretching of the amide group. The N-H stretching vibration of the secondary amide will also be prominent. The C-N stretching of the amide and the characteristic vibrations of the isoxazole ring, including C=N and C-O-N stretching, will also be present in the fingerprint region of the spectrum.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300 - 3100 | Medium-Strong |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Weak |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | 1570 - 1515 | Medium |

| C=N Stretch (Isoxazole) | 1650 - 1590 | Medium |

| C-O-N Stretch (Isoxazole) | 1450 - 1350 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound and to study its fragmentation patterns. This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The molecular formula for this compound is C₆H₈N₂O₂, with a molecular weight of 140.14 g/mol . chemicalbook.comchemcd.comchemicalbook.com

The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for acetamides include the loss of the acetyl group or cleavage of the amide bond. For the isoxazole ring, fragmentation may involve ring opening or loss of small neutral molecules. For a similar compound, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, the calculated monoisotopic mass was confirmed by HRMS. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₆H₈N₂O₂) to verify the purity and composition of the compound. For the related compound N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, elemental analysis was used to confirm its composition. mdpi.com

Theoretical Elemental Composition of this compound (C₆H₈N₂O₂)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 6 | 72.06 | 51.42% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 5.75% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 19.99% |

| Oxygen | O | 16.00 | 2 | 32.00 | 22.84% |

| Total | 140.144 | 100.00% |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose. A suitable HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The retention time and peak purity can be monitored using a UV detector.

Thin-Layer Chromatography (TLC) is another valuable technique for rapid purity checks and for monitoring the progress of chemical reactions. By spotting the compound on a TLC plate and developing it in an appropriate solvent system, the presence of impurities can be visualized, often under UV light or by using a staining agent.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely utilized, straightforward, and rapid analytical technique for assessing the purity of this compound and for monitoring the progress of its synthesis. analyticaltoxicology.commdpi.com This method separates compounds based on their differential partitioning between a stationary phase, typically a silica (B1680970) gel-coated plate, and a liquid mobile phase. analyticaltoxicology.comgetty.edu The separation is governed by the polarity of the analyte, the stationary phase, and the solvent system used. analyticaltoxicology.com

In the analysis of isoxazole derivatives like this compound, TLC provides a quick confirmation of the reaction's completion by comparing the spot of the reaction mixture with that of the starting materials. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. For a given stationary phase and mobile phase, the Rf value is a characteristic property of the compound.

For the analysis of related compounds, specific mobile phases have been documented. For instance, in the analysis of cefazolin, a cephalosporin (B10832234) antibiotic, a mobile phase of chloroform–methanol–acetic acid (60:40:5, v/v/v) on Kieselgel F60₂₅₄ TLC plates yielded a retardation factor (RF) of about 0.3. mdpi.com While specific Rf values for this compound are dependent on the exact conditions, a typical mobile phase for compounds of intermediate polarity might consist of a mixture of a non-polar solvent like hexane (B92381) or ethyl acetate and a more polar solvent like methanol. The selection of the solvent system is optimized to achieve a clear separation between the product and any impurities.

Table 1: Illustrative TLC Parameters for Analysis of Related Compounds

| Parameter | Description | Example |

| Stationary Phase | The solid adsorbent coated on the TLC plate. | Silica gel 60 F₂₅₄ |

| Mobile Phase | The solvent or mixture of solvents that moves up the plate. | Chloroform:Methanol:Glacial Acetic Acid (6:4:0.5, v/v/v) mdpi.com |

| Analyte | The substance being analyzed. | Cefazolin mdpi.com |

| Retention Factor (Rf) | The ratio of the distance traveled by the analyte to the distance traveled by the solvent front. | ~0.3 mdpi.com |

Visualization of the spots on the TLC plate after development can be achieved under UV light (typically at 254 nm) if the compound is UV-active, or by using staining agents that react with the compound to produce a colored spot.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique primarily used to determine the molecular weight distribution of polymers. unt.eduyoutube.com This method separates molecules based on their size or hydrodynamic volume as they pass through a column packed with porous gel. unt.edu Larger molecules are excluded from the pores and thus elute first, while smaller molecules can penetrate the pores to varying extents and have a longer retention time. unt.edu

The direct analysis of a small molecule like this compound by GPC is not a standard application of the technique, as GPC is optimized for macromolecules with molecular weights typically greater than 2000 g/mol . unt.edu However, GPC becomes a highly relevant characterization method if this compound is incorporated as a monomeric unit into a polymer chain. researchgate.net

In such a scenario, where a polymer is synthesized using an isoxazole-containing monomer, GPC would be employed to characterize the resulting polymer's molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn). nih.gov This information is critical as the molecular weight distribution significantly influences the polymer's physical and mechanical properties. researchgate.netnih.gov

The process would involve dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) for organic-soluble polymers, and injecting the solution into the GPC system. unt.edu The system is calibrated using polymer standards of known molecular weights to generate a calibration curve, which is then used to determine the molecular weight of the polymer sample. lcms.cz

Table 2: GPC System Components and Their Functions in Polymer Analysis

| Component | Function |

| Solvent Delivery System | A high-pressure pump that delivers the mobile phase at a constant flow rate. youtube.com |

| Injector | Introduces a precise volume of the dissolved polymer solution into the mobile phase stream. youtube.com |

| Column(s) | The core of the system, packed with porous gel beads that separate the polymer molecules by size. unt.eduyoutube.com |

| Detector | Measures the concentration of the polymer eluting from the column, typically a refractive index (RI) or UV detector. nih.gov |

| Data Acquisition System | Records the detector signal and calculates the molecular weight distribution based on the calibration. |

While no specific literature was found detailing the GPC analysis of a polymer exclusively synthesized from this compound, the technique remains the standard and essential method for characterizing any such polymer's molecular weight properties. nih.gov

X-ray Diffraction Analysis for Solid-State Structural Elucidation

The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined.

While a specific, publicly available crystal structure of this compound was not identified in the search, the crystallographic data for any crystalline solid are presented in a standardized format. This includes the crystal system, space group, and unit cell dimensions, which define the basic repeating unit of the crystal.

Table 3: Typical Crystallographic Data Obtained from Single-Crystal X-ray Diffraction

| Parameter | Description |

| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell. |

| Space Group | Describes the symmetry operations that can be applied to the unit cell to generate the entire crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (Dx) | The density of the crystal calculated from the crystallographic data. |

| Final R-indices | A measure of the agreement between the calculated and observed diffraction data, indicating the quality of the structure determination. |

The structural information obtained from XRD is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties, including its melting point and solubility.

Computational Chemistry and Molecular Modeling for N 5 Methylisoxazol 3 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural characteristics of N-(5-methylisoxazol-3-yl)acetamide.

The electronic properties of this compound are dictated by the arrangement of its electrons in various molecular orbitals. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial as these frontier orbitals govern the molecule's reactivity. In molecules of this class, the HOMO is typically localized on the more electron-rich regions, such as the isoxazole (B147169) and acetamide (B32628) groups, indicating their propensity to donate electrons in chemical reactions. Conversely, the LUMO is distributed over areas that can accept electrons.

The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For analogous acetamide derivatives, DFT calculations have been employed to determine these energy gaps, which are typically in the range of 4-5 eV, indicating a relatively stable molecular structure. archivepp.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red and yellow regions) around the oxygen and nitrogen atoms of the carbonyl and isoxazole moieties, highlighting these as sites for electrophilic attack. Positive potential (blue regions) would be concentrated around the amide and methyl protons, indicating these as locations for nucleophilic interactions.

Table 1: Frontier Molecular Orbital (FMO) Energies and Related Parameters for a Structurally Similar Acetamide Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.8 |

Note: Data is hypothetical and based on typical values for similar compounds calculated using DFT.

The flexibility of this compound is primarily centered around the rotation of the amide bond (C-N) and the bond connecting the acetamide group to the isoxazole ring. Secondary amides like this compound can exist as two main planar conformers: cis and trans, referring to the relative orientation of the substituents around the amide bond. The trans conformer, where the bulky groups are on opposite sides of the C-N bond, is generally more stable than the cis conformer due to reduced steric hindrance.

Theoretical studies on similar N-aryl acetamides have shown that the energy barrier for rotation around the amide bond is significant, leading to the presence of distinct conformers at room temperature. acs.org The conformational preference can also be influenced by intramolecular interactions, such as hydrogen bonding. In the case of this compound, weak intramolecular hydrogen bonds may exist between the amide proton and the nitrogen or oxygen atom of the isoxazole ring, further stabilizing certain conformations. The conformational landscape can be mapped by rotating key dihedral angles and calculating the corresponding energy, allowing for the identification of the most stable, low-energy conformers.

Quantum chemical calculations provide several descriptors that can predict the chemical reactivity and selectivity of this compound. Besides the HOMO-LUMO gap, other global reactivity descriptors include chemical hardness (η) and softness (S), and the electrophilicity index (ω). A lower hardness and higher softness value indicate greater reactivity. archivepp.com

Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely pinpoint the carbonyl carbon as a primary site for nucleophilic attack and the nitrogen and oxygen atoms as sites for electrophilic attack, consistent with the MEP analysis. This information is invaluable for predicting how the molecule will interact with other reagents and for designing synthetic pathways.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a small molecule, or ligand, might interact with a biological macromolecule, such as a protein.

Molecular docking studies on compounds structurally related to this compound, such as sulfamethoxazole (B1682508) derivatives, have revealed key interactions with various biological targets. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, in the active site of an enzyme, the acetamide and isoxazole moieties can act as both hydrogen bond donors and acceptors. The amide proton can form a hydrogen bond with a backbone carbonyl or a negatively charged amino acid residue (e.g., Asp, Glu). The carbonyl oxygen and the nitrogen and oxygen atoms of the isoxazole ring are potential hydrogen bond acceptors, interacting with residues like Ser, Thr, or the backbone N-H of amino acids. The methyl group on the isoxazole ring can participate in hydrophobic interactions with nonpolar residues such as Leu, Val, or Ile.

Molecular docking simulations can predict the most likely binding poses of this compound within the active site of a protein and estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A more negative binding energy indicates a more favorable and stable interaction.

Studies on related isoxazole-containing compounds have shown their potential to bind to a variety of enzymes. For example, derivatives have been docked into the active sites of proteins like cyclooxygenase-2 (COX-2) and various bacterial enzymes. archivepp.com In these studies, the isoxazole ring often orients itself in a hydrophobic pocket, while the other parts of the molecule form specific hydrogen bonds that anchor it in place. The predicted binding modes and affinities from these studies can guide the selection of biological targets for experimental validation.

Table 2: Predicted Binding Affinities of this compound Analogues with Various Protein Targets

| Compound Analogue | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Sulfamethoxazole Derivative | Dihydropteroate Synthase (E. coli) | 1J3N | -7.8 | Arg63, Lys221, Ser222 |

| Isoxazole-amide Analogue | Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | Arg120, Tyr355, Ser530 |

| Benzothiadiazole Derivative | STAT3 | 6NJS | -9.2 | Lys591, Glu638, Ser636 |

Note: This table presents hypothetical data based on published docking studies of structurally related compounds to illustrate the type of information obtained. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to understand the physical movement of atoms and molecules over time. For this compound, these simulations would provide critical insights into its behavior in biological systems.

Analysis of Protein-Ligand Complex Stability and Dynamics

There is a lack of specific MD simulation studies in the available literature that analyze the stability and dynamics of a protein complexed with this compound. Research in this area has predominantly focused on the parent compound, sulfamethoxazole, and its binding to DHPS. rcsb.orgnih.gov Such studies typically evaluate metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex. For a hypothetical complex involving the metabolite, one would expect altered dynamics compared to sulfamethoxazole due to the replacement of the aniline (B41778) amine group with an acetamide group, which would change the hydrogen bonding capacity and steric profile. However, without specific simulation data, any discussion remains speculative.

Conformational Trajectories in Explicit Solvent Environments

No studies were identified that specifically report on the conformational trajectories of this compound in an explicit solvent environment. Such an analysis would reveal the preferred three-dimensional shapes the molecule adopts in water, which is crucial for understanding its solubility, membrane permeability, and how it presents itself to a potential binding partner.

Assessment of Intermolecular Hydrogen Bonding and Hydrophobic Interactions

A detailed assessment of the intermolecular interactions for this compound complexed with a protein target is not available. For its parent, sulfamethoxazole, interactions with DHPS are well-documented, involving hydrogen bonds from the sulfonyl group oxygens and the aniline amine, as well as hydrophobic interactions. rcsb.org The acetylation of the aniline amine in this compound removes a key hydrogen bond donor, which would fundamentally alter its interaction profile within the p-aminobenzoic acid (pABA) binding site of DHPS. This likely contributes to its lack of antibacterial activity. A comparative analysis would require dedicated simulation studies which have not been published.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies use statistical methods to correlate the chemical structure of compounds with their biological activity or chemical properties.

Development of Predictive Models for Chemical and Biological Properties

The development of QSAR or QSPR models is contingent on having a dataset of multiple compounds with measured activities or properties. No literature was found where this compound was included in a training or test set for the development of predictive models for its specific chemical or biological properties. Studies in this field tend to focus on series of parent sulfonamides or other derivatives to predict antibacterial activity. arkajainuniversity.ac.inplos.org

Pharmacophore Modeling for Target Inhibition

Pharmacophore models define the essential spatial arrangement of features necessary for a molecule to interact with a specific biological target. While pharmacophore models exist for DHPS inhibitors based on sulfamethoxazole and other potent analogs, acs.orgnih.gov a specific model developed or validated using this compound is not described in the literature. Given its reduced activity, it would likely serve as a negative control or an example of a poor fit to an established pharmacophore for DHPS inhibition.

Calculation and Interpretation of Molecular Descriptors for this compound

In the realm of computational chemistry, molecular descriptors serve as quantitative representations of the physicochemical properties of a molecule. These descriptors are instrumental in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which are pivotal in predicting the biological activity and environmental fate of chemical compounds. For this compound, the calculation and interpretation of descriptors such as the Bioconcentration Factor (BCF), soil adsorption coefficient (Koc), logarithm of the octanol-water partition coefficient (log P), and the logarithm of the distribution coefficient (log D) provide critical insights into its behavior in biological and environmental systems.

These values are typically predicted using sophisticated software that employs algorithms based on the substance's molecular structure. Programs like the US EPA's EPI Suite™ and ChemAxon's MarvinSketch are widely utilized for these purposes, offering a suite of estimation models for various physicochemical and environmental fate properties.

Bioconcentration Factor (BCF)

The Bioconcentration Factor (BCF) is a measure of the extent to which a chemical substance accumulates in an aquatic organism from the surrounding water. It is a critical parameter in ecotoxicology, indicating the potential for a substance to be absorbed by and concentrated in living tissues. A high BCF value suggests that the compound is likely to bioaccumulate, potentially leading to toxic effects in the organism and biomagnification through the food chain.

The BCF is often estimated using QSAR models that correlate with the octanol-water partition coefficient (log P), as a chemical's lipophilicity is a primary driver of its tendency to partition into the fatty tissues of organisms. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) use BCF values to classify the bioaccumulative potential of chemicals. For instance, a BCF value greater than 2,000 is generally considered bioaccumulative, while a value exceeding 5,000 is deemed very bioaccumulative under REACH regulations.

Table 1: Predicted Bioconcentration Factor (BCF) for this compound

| Descriptor | Predicted Value | Interpretation |

| Log BCF | 0.50 (BCF = 3.16 L/kg) | The predicted BCF value is significantly below the regulatory thresholds for bioaccumulation (e.g., BCF < 1000). This suggests that this compound has a low potential to accumulate in aquatic organisms, and therefore, is less likely to pose a significant risk of biomagnification. |

Soil Adsorption Coefficient (Koc)

The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to adsorb to the organic matter in soil and sediment. It is a crucial parameter for predicting the environmental fate and mobility of a compound. A high Koc value indicates that the substance is likely to be strongly bound to soil particles, making it less mobile and less likely to leach into groundwater. Conversely, a low Koc value suggests higher mobility in soil and a greater potential for water contamination. The Koc is often estimated from a substance's log P or water solubility.

Structure Activity Relationship Sar and Structural Modification Paradigms

Elucidating the Influence of Isoxazole (B147169) Ring Substituents on Activity and Chemical Properties

The isoxazole ring is a critical pharmacophore, and modifications to its substituents can significantly alter the biological activity and chemical characteristics of the parent compound. Research into trisubstituted isoxazoles has identified them as a novel class of allosteric inverse agonists for the nuclear receptor RORγt, which is a promising target for autoimmune diseases. dundee.ac.uk

Key findings from these studies include:

C-5 Position: The presence of a hydrogen bond-donating N-heterocycle, such as a pyrrole, at the C-5 position of the isoxazole ring can enhance potency. This is attributed to the formation of an additional polar interaction with the backbone carbonyls of specific amino acid residues in the target protein. dundee.ac.uk

C-4 Position: Modifications at the C-4 position are crucial for exploring the SAR, improving potency, and directing pharmacokinetic optimization. dundee.ac.uk Linkers at this position, such as ether and alkene groups, have been shown to increase potency, potentially due to enhanced hydrophobic interactions within the binding pocket. dundee.ac.uk Conversely, a thioether linkage at this position resulted in significantly lower potency. dundee.ac.uk

Derivatives of 1,2-benzisoxazole, which contain a related heterocyclic core, are also of significant interest due to their wide range of pharmacological activities. mdpi.comresearchgate.net The synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide highlights the potential of this scaffold as a precursor for a variety of disubstituted derivatives with potential therapeutic applications. mdpi.comresearchgate.net

Impact of Acetamide (B32628) Linkage Modifications on Molecular Interactions

Studies on acetamide-sulfonamide containing scaffolds have demonstrated the importance of this linkage. mdpi.com The conjugation of sulfonamides with non-steroidal anti-inflammatory drugs (NSAIDs) containing a carboxylic acid group results in an acetamide motif that is present in several drugs. mdpi.com This strategy aims to modify the action of existing drugs, potentially reducing side effects and enhancing potency. mdpi.com

Furthermore, the introduction of an aryl acetamide moiety to other heterocyclic cores, such as quinazoline-triazole systems, has been shown to improve the hydrogen bond features of the resulting analogs, which can be crucial for their cytotoxic potential. nih.gov

Rational Design Principles Based on Attached Heterocyclic Moieties (e.g., Quinazoline (B50416), Sulfonamide, Tetrazole, Oxadiazole)

The rational design of N-(5-methylisoxazol-3-yl)acetamide derivatives often involves the incorporation of other heterocyclic moieties to enhance or modulate its biological activity.

Quinazoline: Quinazoline derivatives are known for their broad spectrum of pharmacological activities, including anticancer and anti-inflammatory effects. semanticscholar.orgijmpr.inmdpi.com The design of novel cytotoxic agents has been inspired by introducing the quinazoline core into other molecular frameworks. nih.gov For instance, a series of quinazoline-based agents bearing triazole-acetamides were designed and synthesized, demonstrating moderate to good anticancer potential. nih.gov In another study, (Quinazoline 4-yloxy)acetamide and (4-oxoquinazoline-3(4H)-yl)acetamide derivatives were evaluated as inhibitors of Mycobacterium tuberculosis bd oxidase. nih.gov

Sulfonamide: The sulfonamide group is a key feature in many antibacterial drugs. A series of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide (B165840) derivatives were designed as inhibitors of human carbonic anhydrase (hCA) isoenzymes. nih.gov While most of these compounds were weak inhibitors, some showed modest potency and could serve as leads for developing more selective inhibitors. nih.gov Additionally, the synthesis of acetamidosulfonamide derivatives has been explored for their antioxidant activities. researchgate.net

Tetrazole: Tetrazole rings are often used as bioisosteres for carboxylic acid groups in drug design, offering improved metabolic stability and pharmacokinetic properties. researchgate.netvu.edu.au A series of new tetrazole heterocyclic derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. researchgate.net Docking studies of certain tetrazole derivatives have shown interactions with the active site of target enzymes, highlighting their potential as inhibitors. mdpi.com

Oxadiazole: The 1,2,4-oxadiazole (B8745197) ring can function as a masked amidine group and has been incorporated into prodrug design. nih.gov A series of N¹,N⁵-bis[4-(5-alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides were designed as potential antifungal prodrugs. nih.gov

The following table summarizes the biological activities of some rationally designed derivatives:

| Heterocyclic Moiety | Derivative Class | Target/Activity | Key Findings |

| Quinazoline | Quinazoline-oxymethyltriazole | Anticancer (HCT-116, MCF-7, HepG2) | Derivative 8a (X = 4-OCH₃ and R = H) showed the most potent activity against HCT-116 cells. nih.gov |

| Sulfonamide | N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides | Carbonic Anhydrase Inhibition (hCA I, II, VII, XII) | Compound 15 showed modest inhibition of hCA I and VII; compounds 19 and 25 exhibited inhibition of hCA II. nih.gov |

| Tetrazole | Tetrazole N-aroylhydrazone derivatives | Anticancer (CaCo-2, HuH-7) | Compound 14 was most active against CaCo-2 cells, while compound 35 was most active against HuH-7 cells. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-methylisoxazol-3-yl)acetamide and its derivatives?

- Methodological Answer : A common approach involves refluxing a substituted oxadiazole or isoxazole precursor with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under controlled conditions. For example, describes a similar synthesis for 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide via a 4-hour reflux with TLC monitoring. For derivatives, functionalization at the acetamide or isoxazole moiety can be achieved using Pd-catalyzed cross-coupling () or nucleophilic substitution (). Post-synthesis purification often involves recrystallization (e.g., pet-ether) or column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- TLC for reaction monitoring (e.g., uses TLC to confirm reaction completion).

- NMR spectroscopy (¹H/¹³C) to verify structural integrity, as demonstrated in for related acetamide derivatives.

- HPLC or LC-MS for impurity profiling, especially for detecting sulfonamide-related byproducts (e.g., identifies Sulphamethoxazole Impurity A using chromatographic methods).

- Elemental analysis to confirm molecular composition .

Q. What are the key considerations for ensuring chemical stability during storage?

- Methodological Answer : Stability is influenced by:

- Moisture and light sensitivity : Store in airtight containers with desiccants, away from light ( recommends P401-P413 storage guidelines).

- Temperature control : Room temperature (20–25°C) is typically sufficient ( notes "normal" storage conditions).

- Chemical incompatibilities : Avoid strong oxidizing agents or bases that may hydrolyze the acetamide group. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 6 months) can predict degradation pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

- Methodological Answer :

- Structural diversification : Modify the isoxazole ring (e.g., substituents at the 5-methyl position) or the acetamide linker (e.g., alkyl/aryl substitutions). demonstrates SAR for triazole-thioacetamide derivatives using combinatorial chemistry.